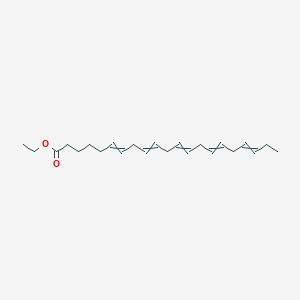

Ethyl henicosa-6,9,12,15,18-pentaenoate

Description

General Overview of Polyunsaturated Fatty Acids (PUFAs) and their Biological Significance

Polyunsaturated fatty acids (PUFAs) are a class of lipids characterized by the presence of two or more carbon-carbon double bonds within their hydrocarbon chain. nih.gov This structural feature distinguishes them from saturated fats, which have no double bonds, and monounsaturated fats, which have only one. nih.gov The presence of multiple double bonds, typically in a cis configuration, introduces kinks into the fatty acid chain, preventing the molecules from packing tightly together and resulting in their liquid state at room temperature. researchgate.net

PUFAs are categorized into two primary families: omega-3 (n-3) and omega-6 (n-6). nih.gov This classification is determined by the position of the first double bond relative to the methyl (omega) end of the fatty acid chain. nih.gov Certain PUFAs, such as the omega-3 alpha-linolenic acid (ALA) and the omega-6 linoleic acid (LA), are deemed "essential" because they cannot be synthesized by the human body and must be obtained through diet. nih.govnih.gov

The biological significance of PUFAs is extensive. They are integral structural components of cell membranes, where they influence fluidity, permeability, and the function of membrane-bound proteins. caymanchem.com Beyond their structural role, PUFAs are precursors to a vast array of signaling molecules known as eicosanoids (e.g., prostaglandins, thromboxanes, and leukotrienes), which are critical regulators of inflammation, blood clotting, and vascular tone. nih.govwikipedia.org Omega-3 PUFAs, in particular eicosapentaenoic acid (EPA) and docosahexaenoic acid (DHA), are known for their roles in producing anti-inflammatory mediators, while omega-6 PUFAs like arachidonic acid (AA) are typically precursors to pro-inflammatory molecules. nih.gov This balance is crucial for maintaining physiological homeostasis. ontosight.ai

| Fatty Acid Class | Definition | Key Examples |

|---|---|---|

| Saturated Fatty Acids (SFAs) | No carbon-carbon double bonds in the fatty acid chain. | Palmitic acid, Stearic acid |

| Monounsaturated Fatty Acids (MUFAs) | One carbon-carbon double bond in the fatty acid chain. | Oleic acid |

| Polyunsaturated Fatty Acids (PUFAs) | Two or more carbon-carbon double bonds in the fatty acid chain. | Linoleic acid (n-6), Alpha-linolenic acid (n-3), EPA (n-3), DHA (n-3) |

Classification and Unique Structural Features of Very Long-Chain Polyunsaturated Fatty Acids (VLC-PUFAs)

Within the diverse world of PUFAs, Very Long-Chain Polyunsaturated Fatty Acids (VLC-PUFAs) represent a specialized subclass with distinct structural and functional properties. First isolated and analyzed in bovine retinas, these molecules are of significant interest due to their unique chemistry and highly localized presence in specific tissues. researchgate.net

The structure of VLC-PUFAs is unique and can be described as a hybrid. researchgate.net The proximal portion of the molecule, near the carboxylic acid group, is a long, saturated hydrocarbon chain, similar to that of a saturated fatty acid. In contrast, the distal portion, near the methyl terminus, contains the characteristic methylene-interrupted cis double bonds of a PUFA. wikipedia.org

This distinctive hybrid structure has profound implications for how VLC-PUFAs integrate into cellular membranes. nih.gov The exceptional length of the acyl chain, which can be long enough to span both leaflets of a lipid bilayer, combined with its dual saturated and polyunsaturated character, imparts unique biophysical properties to the membranes they inhabit. nih.gov It is hypothesized that this structure is crucial for maintaining the high membrane curvature and flexibility required in specialized cells, such as the photoreceptor outer segment discs in the retina. researchgate.net The integration of VLC-PUFAs into phospholipids (B1166683) is thought to be essential for the stability and function of membrane proteins, like rhodopsin in the retina. nih.gov

Academic Contextualization of Ethyl Henicosa-6,9,12,15,18-pentaenoate within VLC-PUFA Research

Ethyl henicosa-6,9,12,15,18-pentaenoate is the ethyl ester of heneicosapentaenoic acid (HPA), a 21-carbon omega-3 polyunsaturated fatty acid (21:5n-3). caymanchem.com Based on the strict definition, HPA is a long-chain PUFA (LC-PUFA), not a VLC-PUFA, as its carbon backbone is shorter than 24 carbons. However, its study is highly relevant to the broader field of fatty acid metabolism, which includes the synthesis and function of VLC-PUFAs.

HPA is found in trace amounts in natural sources like fish oils and certain algae. caymanchem.comtargetmol.com In a research context, it has been prepared through the chemical elongation of eicosapentaenoic acid (EPA, 20:5n-3). nih.gov The structure of HPA is similar to that of EPA, but with an additional carbon at the carboxyl end, which shifts the position of the double bonds relative to the acid group. caymanchem.com The ethyl ester form, Ethyl henicosa-6,9,12,15,18-pentaenoate, is a derivative that can facilitate uptake and delivery of HPA, acting as a prodrug that is hydrolyzed by cellular esterases to release the active free fatty acid. caymanchem.comnih.gov

Research on HPA has been valuable for comparative studies against the more abundant omega-3 fatty acids, EPA and DHA, to understand the specificity of enzymes and the biological effects of fatty acid chain length. researchgate.net Studies have shown that HPA is incorporated into cellular lipids (phospholipids and triacylglycerols) to a similar extent as EPA and DHA. nih.gov A notable finding is that HPA is a potent inhibitor of the synthesis of arachidonic acid (AA), a key pro-inflammatory omega-6 fatty acid. caymanchem.comnih.gov It is, however, a poor substrate for enzymes like prostaglandin (B15479496) H synthase and 5-lipoxygenase, which are involved in eicosanoid production. nih.gov Therefore, Ethyl henicosa-6,9,12,15,18-pentaenoate and its parent acid serve as important research tools to probe the mechanisms of fatty acid elongation, desaturation, and their influence on inflammatory pathways. caymanchem.com

| Property | Description | Reference |

|---|---|---|

| Chemical Name | (6Z,9Z,12Z,15Z,18Z)-heneicosapentaenoic acid | caymanchem.com |

| Abbreviation | HPA | caymanchem.com |

| Formula | C21H32O2 | ontosight.ai |

| Fatty Acid Notation | 21:5n-3 | caymanchem.comnih.gov |

| Classification | Long-Chain Polyunsaturated Fatty Acid (LC-PUFA) | nih.gov |

| Key Research Findings | Strong inhibitor of arachidonic acid (AA) synthesis; incorporates into cellular lipids similarly to EPA and DHA. | nih.govtargetmol.com |

Properties

Molecular Formula |

C23H36O2 |

|---|---|

Molecular Weight |

344.5 g/mol |

IUPAC Name |

ethyl henicosa-6,9,12,15,18-pentaenoate |

InChI |

InChI=1S/C23H36O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23(24)25-4-2/h5-6,8-9,11-12,14-15,17-18H,3-4,7,10,13,16,19-22H2,1-2H3 |

InChI Key |

RKAKAVQIMCZXPE-UHFFFAOYSA-N |

Canonical SMILES |

CCC=CCC=CCC=CCC=CCC=CCCCCC(=O)OCC |

Origin of Product |

United States |

Natural Occurrence and Biosynthesis of Henicosa 6,9,12,15,18 Pentaenoic Acid and Its Ester Derivatives

The presence of HPA in various life forms is intrinsically linked to the broader ecosystem's ability to produce and modify long-chain omega-3 fatty acids. Its journey begins in the marine food web and culminates in its detection in specific animal tissues.

Presence in Marine Organisms and Derived Marine Oils

Henicosa-6,9,12,15,18-pentaenoic acid is a naturally occurring, albeit relatively minor, component of marine lipids. It has been identified in the oils of marine animals, most notably in seal oil. nih.gov Fish oils are also a source of HPA, though it is typically present in only small quantities. nih.gov The unusual odd-numbered carbon chain of HPA (21 carbons) suggests a specialized biosynthetic origin. One proposed pathway is the alpha-oxidation of docosapentaenoic acid (DPA, 22:5n-3), a more common 22-carbon omega-3 fatty acid. nih.gov The presence of odd-chain polyunsaturated fatty acids in various marine animals points to a dietary origin, with primary producers at the base of the food web playing a crucial role. utas.edu.au

Table 1: Occurrence of Henicosa-6,9,12,15,18-pentaenoic Acid in Marine Sources

| Source | Compound | Relative Abundance |

|---|---|---|

| Seal Oil | Henicosa-6,9,12,15,18-pentaenoic acid (21:5n-3) | Identified |

Distribution in Specialized Mammalian Tissues (e.g., Retina, Brain, Meibomian Gland, Gonads)

Very long-chain polyunsaturated fatty acids are not uniformly distributed throughout mammalian bodies; instead, they are concentrated in tissues with highly specialized functions. The retina, brain, meibomian glands, and testes (gonads) are known to be enriched with VLC-PUFAs, which are critical for their structure and function. nih.gov While the direct detection of HPA in these tissues is not extensively documented, the enzymatic machinery required for its synthesis is highly expressed in these locations. nih.gov

The synthesis of VLC-PUFAs in these tissues is primarily carried out by a family of enzymes known as Elongation of Very Long Chain Fatty Acids (ELOVL). Specifically, the ELOVL4 enzyme is responsible for producing VLC-PUFAs with 28 or more carbons and is found predominantly in the retina, brain, skin, and testes. nih.gov This localization underscores the importance of these unique lipids in neural function, vision, and reproduction.

Contributions from Microalgal Production as a Base for LC-PUFA and VLC-PUFA Biogenesis

The foundational source of virtually all omega-3 long-chain polyunsaturated fatty acids in the marine food web is microbial production. nih.gov Marine microalgae are the primary producers of essential fatty acids like eicosapentaenoic acid (EPA, 20:5n-3) and docosahexaenoic acid (DHA, 22:6n-3), which are then transferred up the food chain. nih.govmdpi.com

Recent studies have identified certain types of marine microalgae, specifically thraustochytrids, as producers of unusual odd-chain polyunsaturated fatty acids. utas.edu.au Analysis of thraustochytrid strains isolated from the waters off Tasmania, Australia, revealed the presence of C21 PUFAs, including 21:5ω5 and 21:4ω7. utas.edu.au This finding suggests that the odd-chained HPA (21:5n-3) found in marine animals may originate from the consumption of such microorganisms, establishing a clear link between microalgal biogenesis and the availability of VLC-PUFA precursors in the marine ecosystem. utas.edu.au

Elucidation of Biosynthetic Pathways for Very Long-Chain Polyunsaturated Fatty Acids

The synthesis of VLC-PUFAs like HPA in vertebrates is not a de novo process but rather a modification of dietary precursors through a series of enzymatic reactions.

Characterization of De Novo Synthesis Limitations in Vertebrates

Vertebrates, including humans, have a limited capacity for de novo synthesis of omega-3 fatty acids because they lack the necessary Δ12- and Δ15-desaturase enzymes to create them from shorter-chain precursors. gsconlinepress.com Therefore, omega-3 PUFAs like EPA and DHA are considered essential nutrients that must be obtained from the diet, primarily from marine sources. nih.gov Once consumed, these long-chain PUFAs can be further modified through elongation and desaturation steps to produce a variety of other fatty acids, including VLC-PUFAs. nih.gov

Critical Role of Elongation of Very Long Chain Fatty Acids (ELOVL) Enzymes, particularly ELOVL4

The biosynthesis of VLC-PUFAs from dietary long-chain PUFAs is critically dependent on the ELOVL family of enzymes. nih.gov The ELOVL4 enzyme, in particular, plays an indispensable role in the synthesis of the longest PUFAs. nih.gov It is highly expressed in photoreceptor cells of the retina, the brain, and testes. nih.gov

Research has shown that ELOVL4 catalyzes the elongation of various PUFA substrates. Significantly, eicosapentaenoic acid (EPA, 20:5n-3) is a preferred substrate for the ELOVL4 enzyme. nih.govnih.gov The enzyme elongates EPA into longer fatty acids. nih.govarvojournals.org This enzymatic capability provides a direct mechanism for the synthesis of 21-carbon and longer PUFAs in the specialized tissues where ELOVL4 is active. Mutations in the ELOVL4 gene can lead to a depletion of retinal VLC-PUFAs, causing severe conditions like Stargardt-like macular dystrophy (STGD3), which highlights the critical functional role of these lipids in vision. nih.gov

Table 2: Key Compounds Mentioned

| Compound Name | Abbreviation | Chemical Formula |

|---|---|---|

| Ethyl henicosa-6,9,12,15,18-pentaenoate | - | C23H36O2 |

| Henicosa-6,9,12,15,18-pentaenoic acid | HPA (21:5n-3) | C21H32O2 |

| Eicosapentaenoic acid | EPA (20:5n-3) | C20H30O2 |

| Docosahexaenoic acid | DHA (22:6n-3) | C22H32O2 |

| Docosapentaenoic acid | DPA (22:5n-3) | C22H34O2 |

| Arachidonic acid | AA (20:4n-6) | C20H32O2 |

| Linoleic acid | LA | C18H32O2 |

Metabolic Conversion from Shorter-Chain Polyunsaturated Fatty Acid Precursors (e.g., EPA, DHA)

The biosynthesis of HPA (21:5n-3) can occur through the metabolic modification of existing shorter-chain omega-3 fatty acids, primarily eicosapentaenoic acid (EPA; 20:5n-3) and, in a more indirect manner, a derivative of docosahexaenoic acid (DHA; 22:6n-3).

Elongation from Eicosapentaenoic Acid (EPA): The most direct metabolic route to HPA is the elongation of EPA. nih.gov In biological systems, fatty acid elongation is a process that typically occurs in the smooth endoplasmic reticulum and involves a series of enzymatic reactions that add two-carbon units to the fatty acid chain. youtube.comyoutube.com This process is catalyzed by a family of enzymes known as fatty acid elongases (Elovl). mdpi.comnih.gov The conversion of EPA to HPA represents an unusual one-carbon elongation. While laboratory synthesis can achieve this through chemical elongation, the precise enzymatic mechanism in organisms for a single carbon addition is less common than the typical two-carbon extension cycles. nih.gov The standard elongation pathway involves the addition of a two-carbon unit from malonyl-CoA, followed by reduction, dehydration, and a second reduction step. youtube.comyoutube.com

Conversion from a Docosahexaenoic Acid (DHA) Derivative: Standard DHA does not appear to be a direct precursor to HPA. nih.govnih.gov However, studies have shown that a hydroxylated derivative, 2-hydroxy-docosahexaenoic acid (DHA-H), can be converted into HPA through a process called α-oxidation. nih.govnih.gov This metabolic pathway involves the removal of a single carbon atom from the carboxyl end of the fatty acid.

The proposed pathway for this conversion is a multi-step enzymatic process: nih.gov

Activation: DHA-H is first activated by an acyl-CoA synthetase, which attaches a coenzyme A molecule to form DHA-H-CoA.

Cleavage: The enzyme 2-hydroxyphytanoyl-CoA lyase (HACL1) then acts on DHA-H-CoA, cleaving it to form an intermediate polyunsaturated fatty aldehyde with one less carbon atom.

Oxidation: Finally, an aldehyde dehydrogenase oxidizes this intermediate aldehyde to produce henicosa-6,9,12,15,18-pentaenoic acid (HPA).

It is important to note that the common metabolic fate for DHA in many non-neural cells is retroconversion back to EPA, a process that involves peroxisomal β-oxidation, rather than conversion to HPA. scilit.comresearchgate.net

| Precursor | Metabolic Pathway | Key Enzymes/Processes | Product |

|---|---|---|---|

| Eicosapentaenoic Acid (EPA) | Elongation | Fatty Acid Elongases (e.g., Elovl2, Elovl5) mdpi.comnih.gov | Henicosapentaenoic Acid (HPA) |

| 2-Hydroxy-Docosahexaenoic Acid (DHA-H) | α-Oxidation nih.govnih.gov | Acyl-CoA Synthetase, 2-hydroxyphytanoyl-CoA lyase (HACL1), Aldehyde Dehydrogenase nih.gov | Henicosapentaenoic Acid (HPA) |

Enzymatic Mechanisms and Biological Pathways Leading to Esterification of Henicosapentaenoic Acid

The formation of fatty acid esters, such as ethyl henicosa-6,9,12,15,18-pentaenoate, is a crucial metabolic process for lipid storage, transport, and function. This esterification occurs through specific enzymatic pathways, which can be broadly divided into two main steps: fatty acid activation and acyl group transfer.

Step 1: Activation of Henicosapentaenoic Acid Before HPA can be esterified, it must be activated. This activation is catalyzed by a family of enzymes called long-chain acyl-CoA synthetases (ACSLs). nih.govjst.go.jpnih.gov These enzymes utilize adenosine (B11128) triphosphate (ATP) to attach coenzyme A (CoA) to the carboxyl group of the fatty acid, forming a high-energy thioester bond. nih.gov The product of this reaction is henicosapentaenoyl-CoA. Different ACSL isoforms exhibit varying substrate specificities for different fatty acids, which can influence the metabolic fate of HPA. nih.govjst.go.jp

Step 2: Transfer of the Acyl Group to an Alcohol Once activated, the henicosapentaenoyl group from henicosapentaenoyl-CoA can be transferred to an alcohol molecule to form an ester. The specific type of ester formed depends on the alcohol substrate and the catalyzing enzyme.

Formation of Ethyl Esters: The synthesis of fatty acid ethyl esters (FAEEs) is catalyzed by enzymes known as wax ester synthases (WS). researchgate.netnih.govcabidigitallibrary.org These enzymes facilitate the transfer of the fatty acyl group from acyl-CoA to an alcohol, such as ethanol. clinicalresearchnewsonline.com This pathway has been particularly studied in microorganisms like Saccharomyces cerevisiae for the production of biofuels. researchgate.netnih.govcabidigitallibrary.org The enzyme wax ester synthase/acyl-CoA:diacylglycerol acyltransferase (WS/DGAT) is a key catalyst in this process. clinicalresearchnewsonline.comnih.gov

Formation of Acylglycerols (Glycerol Esters): If the alcohol is glycerol (B35011) or a glycerol derivative, the esterification leads to the formation of mono-, di-, or triacylglycerols. nih.gov This reaction is fundamental to energy storage. Enzymes such as diacylglycerol acyltransferase (DGAT) catalyze the final step in triacylglycerol synthesis. portlandpress.com

Lipase-Catalyzed Esterification: Lipases are another class of enzymes capable of catalyzing esterification, particularly in industrial or biotechnological applications. researchgate.netresearchgate.netnih.gov These enzymes can facilitate the direct esterification of a free fatty acid like HPA with an alcohol, or catalyze transesterification reactions where fatty acids are exchanged between different esters. mdpi.comnih.govaocs.org Lipases from various sources show different specificities for polyunsaturated fatty acids. researchgate.netresearchgate.netmdpi.com

| Reaction Step | Substrates | Enzyme Family | Product |

|---|---|---|---|

| Activation | HPA, ATP, Coenzyme A | Long-chain acyl-CoA synthetase (ACSL) nih.govnih.gov | Henicosapentaenoyl-CoA |

| Acyl Transfer | Henicosapentaenoyl-CoA, Ethanol | Wax Ester Synthase (WS) researchgate.netnih.govcabidigitallibrary.org | Ethyl henicosa-6,9,12,15,18-pentaenoate |

| Henicosapentaenoyl-CoA, Glycerol derivatives | Acyltransferases (e.g., DGAT) portlandpress.com | Triacylglycerols (containing HPA) | |

| Direct Esterification / Transesterification | HPA, Alcohol (e.g., Ethanol, Glycerol) | Lipase researchgate.netresearchgate.netnih.gov | HPA Esters (e.g., Ethyl ester, Acylglycerols) |

Advanced Synthetic Methodologies for Ethyl Henicosa 6,9,12,15,18 Pentaenoate

Chemical Synthesis Approaches

The chemical synthesis of Ethyl henicosa-6,9,12,15,18-pentaenoate and other VLC-PUFAs presents significant challenges due to the presence of multiple reactive cis-double bonds. Strategies often focus on building the molecule from smaller, readily available precursors while maintaining precise control over the delicate polyene structure.

Utilization of Existing Polyunsaturated Fatty Acid Ethyl Ester Precursors (e.g., EPA Ethyl Ester, DHA Ethyl Ester)

A primary strategy in the synthesis of VLC-PUFAs is to utilize common, naturally derived polyunsaturated fatty acids like eicosapentaenoic acid (EPA) and docosahexaenoic acid (DHA) as starting materials. rsc.org This approach is highly advantageous because it preserves the inherent and stereochemically pure all-cis arrangement of the double bonds present in the precursor molecule. nih.gov Synthesizing such a complex polyene structure de novo would likely result in a mixture of geometric isomers, which are difficult to separate. nih.gov

The general methodology involves the chain extension of these C20 (EPA) or C22 (DHA) precursors. rsc.org For instance, DHA can be chemically modified to an aldehyde or an alkyl bromide, which then serves as the polyunsaturated building block for coupling with a saturated carbon chain to construct the longer VLC-PUFA backbone. rsc.orgnih.gov This ensures that the sensitive skipped diene system is carried through the synthesis intact.

Application of Organozinc Coupling Reactions in VLC-PUFA Synthesis

Organozinc coupling reactions, particularly the Negishi coupling, have become central to modern VLC-PUFA synthesis. nih.gov This palladium-catalyzed cross-coupling reaction forms a carbon-carbon bond between an organozinc compound and an organic halide. A key advantage of organozinc reagents is their high functional group tolerance, which allows for the presence of esters within the coupling partners. nih.govorganicreactions.org

This tolerance is critical as it permits the direct use of precursors that already contain the ethyl ester moiety, avoiding the need for problematic oxidation or reduction steps late in the synthesis that could compromise the polyunsaturated chain. nih.gov In a typical synthetic route for a VLC-PUFA, a saturated alkyl zinc reagent can be coupled with a polyunsaturated fragment derived from DHA, such as an acid chloride, to efficiently assemble the complete carbon skeleton. nih.gov This strategy has been successfully employed in the gram-scale synthesis of C32 VLC-PUFAs, demonstrating its robustness. nih.gov

Multi-Step Synthetic Strategies and Optimization for Yield and Purity

The synthesis of Ethyl henicosa-6,9,12,15,18-pentaenoate and related compounds involves multi-step sequences that require careful optimization to maximize yield and ensure high purity. A representative synthesis starting from a precursor like DHA involves several key transformations. rsc.orgnih.gov

Purification is a critical aspect of these syntheses. Industrial production of high-purity EPA and DHA ethyl esters often employs techniques such as molecular distillation and chromatography. google.comgoogle.com These methods are essential for separating the target VLC-PUFA from starting materials, reaction byproducts, and any isomers that may have formed, ultimately yielding a product with high purity.

| Step | Description | Purpose | Typical Yield | Reference |

| 1 | Conversion of DHA to an Acid Chloride | Activation of the carboxyl group for coupling. | High | nih.gov |

| 2 | Preparation of an Alkyl Zinc Reagent | Formation of the nucleophilic coupling partner. | High | nih.govorganicreactions.org |

| 3 | Negishi Coupling | Carbon-carbon bond formation to assemble the full VLC-PUFA chain. | Moderate to Good | nih.gov |

| 4 | Reduction of Ketone | Conversion of the ketone formed during coupling to a hydroxyl group. | High | rsc.org |

| 5 | Deoxygenation | Removal of the hydroxyl group to form the final saturated portion of the chain. | Good | rsc.org |

| 6 | Purification | Isolation of the final product using techniques like column chromatography. | Variable | google.com |

Stereochemical Control and Regioselectivity in Polyunsaturated Hydrocarbon Synthesis

Maintaining the correct stereochemistry and regioselectivity is paramount in the synthesis of polyunsaturated molecules.

Stereochemical Control: Polyunsaturated fatty acids in biological systems exist almost exclusively with cis (or Z) double bonds. nih.gov Preserving this geometry is a primary concern during synthesis. The use of natural PUFAs like DHA as starting materials is the most effective strategy to maintain the correct stereochemistry, as the existing double bonds are not altered during the chain-elongation process. rsc.orgnih.gov Any synthetic method that risks isomerization of these bonds would significantly reduce the biological relevance and purity of the final product.

Regioselectivity: Regioselectivity refers to the control over where a reaction occurs on a molecule. In the context of VLC-PUFA synthesis, it is crucial that the carbon-carbon coupling reaction occurs at the correct position—typically at the carboxyl end of the PUFA precursor—to extend the chain. nih.gov The conversion of the carboxylic acid of DHA into a specific reactive group, like an acid chloride, ensures that the subsequent Negishi coupling is highly regioselective, forming the new C-C bond only at that desired location. nih.gov This precise control prevents the formation of branched or structural isomers. nih.govacs.org

Biotechnological and Chemoenzymatic Production Methods

As an alternative to complex chemical synthesis, biotechnological methods offer a promising avenue for the sustainable production of VLC-PUFAs. These approaches leverage the biosynthetic machinery of microorganisms and plants, which can be engineered to produce specific fatty acids.

Enzyme-Mediated Esterification Techniques for Specificity and Efficiency

Enzyme-mediated esterification has emerged as a superior alternative to conventional chemical catalysis for the synthesis of polyunsaturated fatty acid (PUFA) ethyl esters, including Ethyl henicosa-6,9,12,15,18-pentaenoate. This approach utilizes lipases, which offer high specificity and operate under mild reaction conditions, thereby minimizing the risk of isomerization and oxidation of the delicate PUFA structure. mdpi.comjst.go.jp The synthesis can proceed via two primary enzymatic pathways: direct esterification of the free fatty acid (heneicosapentaenoic acid) with ethanol, or transesterification of triglycerides containing the fatty acid with ethanol. mdpi.com

Lipases, particularly those immobilized on a solid support, are widely employed due to their enhanced stability, reusability, and ease of separation from the reaction mixture. Among the most effective biocatalysts for producing PUFA ethyl esters are immobilized lipases from Candida antarctica (often marketed as Novozym 435) and Rhizomucor miehei (such as Lipozyme IM). mdpi.comjst.go.jpmdpi.com Research on analogous omega-3 PUFAs like eicosapentaenoic acid (EPA) and docosahexaenoic acid (DHA) has demonstrated that these enzymes exhibit high catalytic activity and yield. For instance, studies using Lipozyme IM for the ethanolysis of fish oil have achieved yields of EPA ethyl ester exceeding 95% within 6 to 12 hours. jst.go.jp Similarly, Novozym 435 has been successfully used in the lipase-catalyzed acidolysis to produce EPA and DHA ethyl esters with conversion yields reaching between 88% and 94%. mdpi.com

The efficiency of enzyme-mediated esterification is influenced by several parameters, including temperature, substrate molar ratio (ethanol to fatty acid), water content, and the choice of solvent. Optimal temperatures for these reactions typically range between 40°C and 60°C. jst.go.jpmdpi.com While the process can be conducted without a solvent, the use of an organic solvent like n-hexane can facilitate the reaction, although solvent-free systems are often preferred for environmental and safety reasons. mdpi.com The enzymatic approach also yields a purer product with fewer byproducts like hydroperoxides and conjugated fatty acids compared to chemical methods. jst.go.jp

| Enzyme (Source) | Substrate | Reaction Type | Key Parameters | Yield/Conversion | Reference |

|---|---|---|---|---|---|

| Lipozyme IM (Rhizomucor miehei) | Fish Oil | Ethanolysis | Temp: 40-50°C; Time: 6-12h | ~95% (EPA Ethyl Ester) | jst.go.jp |

| Novozym 435 (Candida antarctica) | DHA+EPA Concentrate | Acidolysis | Temp: 60°C; Time: 300 min | 88-94% | mdpi.com |

| Novozym 435 (Candida antarctica) | Monkfish Liver Oil | Transesterification | - | 90% DHA, 100% EPA esterified | mdpi.com |

Isolation and Purification Strategies in Academic Research Contexts

Following the synthesis of Ethyl henicosa-6,9,12,15,18-pentaenoate, its isolation and purification from the complex reaction mixture are critical to obtaining a high-purity product. Academic research has explored a variety of strategies that often involve a combination of non-chromatographic and chromatographic techniques to separate the target ester from unreacted substrates, byproducts, and other fatty acid esters. mdpi.comgoogle.com

A common initial step involves the use of urea (B33335) complexation (urea adduction) to remove saturated and monounsaturated fatty acid esters. google.comgoogle.com This method relies on the principle that urea molecules form crystalline inclusion complexes with straight-chain fatty acids, while the bent structure of polyunsaturated fatty acids prevents them from fitting into the urea crystal lattice. By dissolving the ester mixture in a hot alcoholic solution containing urea and subsequently cooling it, the saturated and monounsaturated esters precipitate as complexes, leaving the PUFA-rich fraction, including Ethyl henicosa-6,9,12,15,18-pentaenoate, in the filtrate. google.comnih.gov

For higher purity, various chromatographic techniques are employed. High-performance liquid chromatography (HPLC) and medium-pressure liquid chromatography (MPLC) with reversed-phase columns (like C18 or AQ-C18) are highly effective for separating fatty acid ethyl esters based on their hydrophobicity, which is influenced by chain length and degree of unsaturation. mdpi.comnih.gov Recent studies have demonstrated that RP-MPLC can achieve purities of over 90% for omega-3 fatty acid ethyl esters with recovery rates exceeding 74%. mdpi.comnih.gov

More advanced and scalable techniques investigated in research settings include supercritical fluid chromatography (SFC) and simulated moving bed (SMB) chromatography. SFC uses carbon dioxide in its supercritical state as a mobile phase, offering an environmentally friendly and efficient method for purification. It has been used to produce DHA-ethyl ester concentrates of up to 95% purity from fish oil esters. researchgate.net SMB chromatography is a continuous separation technique that provides high throughput and solvent efficiency, making it attractive for larger-scale preparations. nih.gov By optimizing parameters, SMB has been used to separate EPA and DHA ethyl esters to purities of 91.6% and 93.6%, respectively, with high recovery rates. nih.gov These advanced methods are directly applicable to the purification of the structurally similar Ethyl henicosa-6,9,12,15,18-pentaenoate.

| Technique | Stationary/Mobile Phase or Method | Achieved Purity | Recovery Rate | Reference |

|---|---|---|---|---|

| Urea Complexation | Urea in ethanol/methanol | Enrichment of PUFAs | Variable | google.comnih.gov |

| Reversed-Phase MPLC | AQ-C18; Methanol/Water | 90.34% | 74.30% | mdpi.comnih.gov |

| Supercritical Fluid Chromatography (SFC) | C18 Silica; Supercritical CO₂ | Up to 95% (DHA-EE) | - | researchgate.net |

| Simulated Moving Bed (SMB) | Poly(styrene-co-divinylbenzene); Methanol | 91.6% (EPA-EE), 93.6% (DHA-EE) | 97.0% (EPA-EE), 91.6% (DHA-EE) | nih.gov |

Molecular and Cellular Biological Roles of Henicosa 6,9,12,15,18 Pentaenoic Acid and Its Ester Derivatives

Integration into Biological Membranes and Structural Implications

Like other polyunsaturated fatty acids (PUFAs), HPA can be incorporated into the phospholipid bilayers of cell membranes, influencing their fundamental physical properties. nih.govnih.gov The presence of multiple double bonds in the acyl chains of PUFAs prevents tight packing of phospholipids (B1166683), which generally increases membrane fluidity. lipotype.comnih.gov This modulation of fluidity is critical for a variety of cellular functions, including membrane fusion, division, and the activity of membrane-bound proteins. lipotype.commdpi.com

The retina, particularly the photoreceptor outer segments (POS), contains an exceptionally high concentration of VLC-PUFAs. nih.govbohrium.com These specialized fatty acids are critical for maintaining the unique and highly curved architecture of photoreceptor discs. nih.gov The hybrid structure of VLC-PUFAs is thought to be essential for stabilizing these high-curvature membranes. nih.gov Deficiencies in VLC-PUFAs, often due to mutations in the elongating enzyme ELOVL4, lead to disorganized photoreceptor structure and retinal degeneration. bohrium.comnih.gov

While direct studies on HPA (C21:5n-3) in photoreceptors are limited, the established roles of other VLC-PUFAs suggest its potential importance. The incorporation of long, flexible acyl chains like HPA into the POS membranes would contribute to the high fluidity and dynamic environment required for the visual cycle. biorxiv.org This environment is necessary for the rapid conformational changes and lateral diffusion of proteins involved in phototransduction. nih.govroyalacademy.dk VLC-PUFAs have also been shown to increase the rate of lipid "flip-flop" between bilayer leaflets, a process that may be important for the translocation of retinoids within the photoreceptor membrane. nih.govnih.gov

The function of integral membrane proteins is intimately linked to the lipid composition of their surrounding bilayer. nih.govroyalacademy.dk The unique biophysical properties imparted by PUFAs and VLC-PUFAs can modulate protein activity through both direct and indirect interactions. nih.gov In the photoreceptor outer segments, the G-protein-coupled receptor rhodopsin is the primary protein involved in phototransduction, and its function is highly dependent on its lipid environment, which is rich in VLC-PUFAs like DHA. nih.govbiorxiv.org

There is a growing consensus that VLC-PUFAs are pivotal in stabilizing rhodopsin within the disc membrane. nih.gov The flexible and dynamic nature of these acyl chains allows for optimal packing around the transmembrane domains of the protein, facilitating the critical conformational changes that occur upon photon absorption. royalacademy.dk By influencing membrane properties such as thickness, elasticity, and lateral pressure, VLC-PUFAs ensure the proper environment for rhodopsin's stability and signaling fidelity. nih.govnih.gov Although research has focused on more abundant VLC-PUFAs, it is plausible that HPA, when present, would also participate in creating this specialized lipid environment essential for modulating the function of rhodopsin and other membrane-bound proteins.

Role as Precursor to Bioactive Lipid Mediators

Henicosa-6,9,12,15,18-pentaenoic acid serves as a substrate for various enzymatic pathways that produce signaling molecules, known as lipid mediators. These molecules play key roles in regulating inflammation and immune responses. ontosight.ai HPA's metabolism can influence cellular signaling both by generating its own unique mediators and by competing with other fatty acids like arachidonic acid (AA). nih.gov

The primary enzymes in the eicosanoid pathways are cyclooxygenases (COX) and lipoxygenases (LOX), which convert 20-carbon PUFAs like arachidonic acid (AA) and EPA into prostaglandins, thromboxanes, and leukotrienes. nih.govnih.gov Studies comparing HPA to its counterparts have revealed a distinct pattern of interaction with these key enzymes.

Research indicates that HPA is a poor substrate for both prostaglandin (B15479496) H synthase (a COX enzyme) and 5-lipoxygenase. nih.gov However, it is a potent inhibitor of arachidonic acid synthesis from its precursors. nih.gov Furthermore, HPA inhibits the synthesis of thromboxane (B8750289) in platelets with an efficiency comparable to that of EPA. nih.gov This suggests that a primary role of HPA may be to limit the production of pro-inflammatory eicosanoids derived from arachidonic acid by reducing the available substrate and competing for enzymes.

| Fatty Acid | Substrate for COX | Substrate for 5-LOX | Effect on Thromboxane Synthesis | Effect on Arachidonic Acid Synthesis |

|---|---|---|---|---|

| Henicosa-6,9,12,15,18-pentaenoic Acid (HPA) | Poor | Poor | Inhibits (similar to EPA) | Strongly Inhibits |

| Eicosapentaenoic Acid (EPA) | Yes | Yes | Inhibits | Inhibits |

| Arachidonic Acid (AA) | Excellent | Excellent | Precursor to Thromboxane A2 | N/A |

Beyond the classic pro-inflammatory eicosanoids, PUFAs are precursors to a superfamily of lipid mediators known as Specialized Pro-resolving Mediators (SPMs), which actively orchestrate the resolution of inflammation. mdpi.comnih.gov These include resolvins, protectins, and maresins, which are primarily synthesized from EPA and DHA through the sequential action of LOX, COX, and cytochrome P450 (CYP) enzymes. metagenicsinstitute.comnih.gov

While the pathways for EPA and DHA are well-established, leading to E-series resolvins from EPA and D-series resolvins, protectins, and maresins from DHA, the specific SPMs derived from HPA have not been extensively characterized. mdpi.comnih.gov Theoretically, HPA could be metabolized by the same enzymatic pathways to produce novel, 21-carbon SPMs. The action of LOX and CYP enzymes on HPA would likely generate a range of hydroxylated derivatives (hydroxyeicosapentaenoic acids or HEPEs) and epoxides, which are classes of signaling molecules known as oxylipins. mdpi.comresearchgate.net These novel mediators could possess unique biological activities related to inflammation resolution and tissue homeostasis.

| Enzyme Family | Precursor PUFA Examples | Resulting Mediator Classes |

|---|---|---|

| Lipoxygenase (LOX) | AA, EPA, DHA | Leukotrienes, Lipoxins, Resolvins, Maresins, Protectins, HEPEs, HDoHEs |

| Cyclooxygenase (COX) | AA, EPA | Prostaglandins, Thromboxanes, Resolvin Precursors |

| Cytochrome P450 (CYP) | AA, EPA, DHA | Epoxides (EETs, EEQs), Hydroxylated PUFAs |

The incorporation of HPA and its ester derivatives into cellular processes can modulate inflammatory responses through several mechanisms. One of the most significant is the competitive inhibition of the arachidonic acid cascade. nih.gov By strongly inhibiting the synthesis of AA and competing for COX and LOX enzymes, HPA effectively reduces the production of potent pro-inflammatory mediators like prostaglandin E2 and leukotriene B4. nih.govnih.gov

Furthermore, omega-3 PUFAs, including likely HPA, modulate immune cell function by altering the composition and fluidity of their plasma membranes. nih.govfrontiersin.org This can affect the formation of lipid rafts and the function of cell surface receptors and signaling proteins, thereby altering the activation of immune cells such as T-cells and macrophages. nih.govmdpi.com Omega-3 PUFAs are also known to modulate the expression of inflammatory genes by interacting with nuclear receptors like peroxisome proliferator-activated receptors (PPARs). nih.gov Metabolites derived from omega-3s, such as certain HEPEs and resolvins, are potent signaling molecules that can suppress the production of pro-inflammatory cytokines (e.g., TNF-α, IL-6) by macrophages and regulate T-cell differentiation, pushing the immune environment toward a less inflammatory, pro-resolving state. nih.govmdpi.com

Functional Significance in Specific Organ Systems and Physiological Processes

The distinct distribution of henicosapentaenoic acid and other VLC-PUFAs in specific tissues underscores their specialized functions. Their unique molecular structure contributes to the biophysical properties of cell membranes, influencing fluidity, permeability, and the function of embedded proteins.

The retina, particularly the photoreceptor outer segments, contains a high concentration of VLC-PUFAs. nih.gov These fatty acids are integral structural components of the disc membranes, where the machinery for phototransduction is located. The exceptional fluidity conferred by VLC-PUFAs is thought to be essential for the conformational changes of rhodopsin, a key protein in the visual cycle, and for the rapid signaling required for vision. nih.gov

VLC-PUFAs are also found in the brain, where they are components of neuronal and glial cell membranes. medpagetoday.com The proper lipid composition of these membranes is critical for a multitude of neuronal processes, including neurogenesis, synaptogenesis, and neurotransmission. nih.gov Omega-3 fatty acids, as a class, are known to influence neurotransmitter pathways and contribute to the structural integrity of brain cells, which is vital for learning and memory. longdom.orgnih.gov

While much of the research has centered on DHA, the presence of other VLC-PUFAs, including the metabolic pathway that involves henicosapentaenoic acid, suggests a broader role for these lipids in cognitive function. nih.govfrontiersin.org They may be involved in modulating signal transduction pathways and maintaining the optimal environment for synaptic plasticity. medpagetoday.com Studies on the impact of omega-3 fatty acid deficiencies have shown associations with deficits in neuronal growth and synaptic function. frontiersin.org

The testes and sperm are other sites where VLC-PUFAs are highly concentrated, indicating their importance in male reproductive health. wikipedia.org The ELOVL4 enzyme is actively transcribed in the testes, particularly in germ cells, where it contributes to the synthesis of VLC-PUFAs that are then incorporated into sphingolipids of spermatocytes, spermatids, and mature spermatozoa. nih.gov

These specialized lipids are crucial for the structural integrity and fluidity of the sperm membrane, which are essential for sperm motility, maturation, and the acrosome reaction—a critical step in fertilization. nih.govmdpi.comimrpress.com Studies have shown a positive correlation between the percentage of VLC-PUFAs in sperm and key semen parameters such as concentration, total motile count, and morphology. nih.gov Deficiencies in VLC-PUFA synthesis have been linked to impaired spermatogenesis and male infertility in animal models, highlighting the essential role of this lipid class in reproductive physiology. nih.gov

Research on VLC-PUFA Deficiency and Altered Metabolism in Biological Models

To understand the precise roles of VLC-PUFAs and the consequences of their absence, researchers have developed various biological models, primarily focusing on genetic manipulations that disrupt their synthesis.

The development of Elovl4 knockout animal models has been instrumental in dissecting the functions of VLC-PUFAs. These models exhibit a significant reduction in the levels of these fatty acids in target tissues like the retina and testes. pnas.orgnih.gov Studies on these models have demonstrated that the absence of a functional ELOVL4 enzyme leads to a range of pathologies, providing strong evidence for the essentiality of its products.

For instance, in the retina of Elovl4 knockout mice, the absence of VLC-PUFAs results in progressive photoreceptor degeneration, mimicking certain features of human retinal diseases. pnas.org Similarly, in the reproductive system, the lack of VLC-PUFA synthesis due to Elovl4 dysfunction leads to arrested spermatogenesis and infertility. nih.gov These models are invaluable for studying the molecular mechanisms by which VLC-PUFAs exert their functions and for testing potential therapeutic interventions.

Mutations in the human ELOVL4 gene are the known cause of Stargardt-like macular dystrophy (STGD3), a form of juvenile-onset macular degeneration. wikipedia.orgpnas.org Animal models carrying similar mutations or with a knockout of the Elovl4 gene have successfully replicated key features of this disease, including progressive vision loss and photoreceptor cell death. pnas.org

These models have been crucial in establishing the causal link between dysfunctional VLC-PUFA metabolism and retinal degeneration. They allow for detailed investigation into the cellular and molecular events that lead to pathology, from membrane instability and increased oxidative stress to apoptotic cell death. Furthermore, these animal models serve as preclinical platforms for evaluating novel therapeutic strategies aimed at compensating for VLC-PUFA deficiency or mitigating its downstream effects.

Interactive Data Table: Summary of Research Findings

| Organ System | Key Function of VLC-PUFAs | Impact of Deficiency (from Animal Models) | Associated Pathologies |

| Retina | Structural component of photoreceptor disc membranes, essential for membrane fluidity and rhodopsin function. nih.govnih.gov | Progressive photoreceptor degeneration, impaired visual cycle. pnas.org | Stargardt-like Macular Dystrophy (STGD3), Retinal Degeneration. wikipedia.orgpnas.org |

| Nervous System | Component of neuronal and glial cell membranes, involved in synaptogenesis and neurotransmission. medpagetoday.comnih.gov | Deficits in neuronal growth and synaptic function. frontiersin.org | Potential role in neurodevelopmental and neurodegenerative disorders. |

| Reproductive System | Integral to sperm membrane structure and fluidity, crucial for spermatogenesis, motility, and acrosome reaction. nih.govnih.govmdpi.com | Arrested spermatogenesis, impaired sperm maturation, infertility. nih.gov | Male Infertility. |

Future Directions and Emerging Research Avenues in Ethyl Henicosa 6,9,12,15,18 Pentaenoate Research

Exploration of Novel Biosynthetic Pathways and Enzymatic Mechanisms

The biosynthesis of VLC-PUFAs is a complex process involving a series of elongation and desaturation steps. While the general pathways are understood, the specific enzymatic machinery and regulatory mechanisms governing the production of odd-chain VLC-PUFAs like henicosa-6,9,12,15,18-pentaenoic acid, and its subsequent esterification to an ethyl ester, remain largely uncharted.

Future research is poised to delve into the intricacies of these biosynthetic pathways. A key area of investigation will be the identification and characterization of the specific elongase and desaturase enzymes responsible for the synthesis of this C21 fatty acid. The Elongation of Very-Long-Chain Fatty Acids (ELOVL) family of enzymes is known to be crucial for VLC-PUFA synthesis. nih.gov Understanding which ELOVL isoforms are involved in the production of C21:5 n-3 and their substrate specificities will be a critical step forward.

Furthermore, the enzymatic esterification of the free fatty acid to its ethyl ester form in biological systems is an area ripe for exploration. While enzymatic processes for synthesizing fatty acid ethyl esters using lipases have been developed for industrial applications, the endogenous enzymatic pathways are not well understood. mdpi.com Investigating the specific esterases or transferases involved and the physiological conditions that favor the formation of Ethyl henicosa-6,9,12,15,18-pentaenoate will be a key research focus.

Table 1: Key Enzymes in VLC-PUFA Biosynthesis and Areas for Future Investigation

| Enzyme Family | Known Function | Future Research Focus for Henicosa-6,9,12,15,18-pentaenoic Acid |

| ELOVL (Elongation of Very Long-Chain Fatty Acids) Enzymes | Elongation of fatty acid chains. | Identification of specific ELOVL isoforms responsible for C21 fatty acid synthesis. |

| Fatty Acid Desaturases (FADS) | Introduction of double bonds into fatty acid chains. | Characterization of desaturases acting on C21 substrates. |

| Lipases/Esterases | Catalyze the hydrolysis and synthesis of esters. | Identification of enzymes responsible for the ethyl esterification of henicosapentaenoic acid. |

Development of Innovative Synthetic Strategies for Complex VLC-PUFA Derivatives

The limited availability of pure Ethyl henicosa-6,9,12,15,18-pentaenoate and its derivatives is a significant bottleneck for in-depth biological studies. Therefore, the development of innovative and efficient synthetic strategies is a critical future direction. While methods for the synthesis of various VLC-PUFAs exist, often involving complex protection and deprotection steps, there is a need for more streamlined and scalable approaches. rsc.org

Future synthetic efforts will likely focus on chemoenzymatic methods, combining the specificity of enzymes with the versatility of organic synthesis. Lipase-catalyzed esterification and transesterification are promising avenues for the efficient production of the ethyl ester from the free fatty acid. mdpi.comresearchgate.net Moreover, the development of novel catalytic methods for the stereoselective synthesis of the all-cis double bond configuration is an ongoing challenge.

The synthesis of isotopically labeled derivatives (e.g., with ¹³C or ²H) of Ethyl henicosa-6,9,12,15,18-pentaenoate will be instrumental for metabolic tracing studies, allowing researchers to follow its uptake, distribution, and conversion into other metabolites within biological systems.

In-depth Mechanistic Studies of Ethyl Henicosa-6,9,12,15,18-pentaenoate in Membrane Dynamics and Cellular Signaling

VLC-PUFAs are known to be integral components of cellular membranes, particularly in specialized tissues like the retina. nih.gov Their unique structure, with a long, flexible acyl chain, is thought to influence membrane properties such as fluidity, permeability, and the formation of lipid rafts. Future research will need to elucidate the specific impact of Ethyl henicosa-6,9,12,15,18-pentaenoate on these membrane characteristics.

Advanced biophysical techniques, such as fluorescence microscopy, atomic force microscopy, and molecular dynamics simulations, will be crucial in understanding how this specific VLC-PUFA modulates membrane structure and function. A key question to be addressed is how an odd-chain fatty acid differs from its even-chain counterparts in its interaction with other membrane lipids and proteins.

Beyond its structural role, there is a growing appreciation for the involvement of fatty acids in cellular signaling. mdpi.com Omega-3 PUFAs are known to modulate various signaling pathways, including those involved in inflammation and neurotransmission. infobiochem.comqiagen.com Future studies will need to investigate the potential signaling roles of Ethyl henicosa-6,9,12,15,18-pentaenoate and its metabolites. This includes exploring its interaction with G-protein coupled receptors (GPCRs), its influence on the activity of membrane-bound enzymes, and its potential to serve as a precursor for novel bioactive lipid mediators. longdom.org

Investigation of its Role in Non-Retinal Tissues and Identification of Emerging Biological Functions

While the retina is a primary site of VLC-PUFA enrichment, these fatty acids are also found in other tissues, including the brain and testes. rsc.org A significant future research avenue will be to investigate the distribution and function of Ethyl henicosa-6,9,12,15,18-pentaenoate in these non-retinal tissues.

In the brain, omega-3 fatty acids are critical for neuronal development and function. nih.gov Future studies could explore the potential role of this C21:5 n-3 fatty acid in neurogenesis, synaptic plasticity, and the prevention of neurodegenerative diseases. Given the unique properties of odd-chain fatty acids, it is plausible that it has distinct functions compared to more well-studied omega-3s like EPA and DHA.

In the testes, fatty acids are essential for sperm maturation and function. nih.gov Investigating the presence and role of Ethyl henicosa-6,9,12,15,18-pentaenoate in testicular lipid metabolism and spermatogenesis could reveal novel insights into male reproductive health. The potential influence of this compound on reproductive hormone levels is another area that warrants investigation. nih.gov

Application of Advanced Metabolomic and Lipidomic Approaches to Fully Elucidate its Biological Impact

The comprehensive analysis of lipids and metabolites in biological systems, through lipidomics and metabolomics, will be indispensable for understanding the full biological impact of Ethyl henicosa-6,9,12,15,18-pentaenoate. These powerful analytical platforms can provide a global snapshot of the changes in the lipidome and metabolome in response to this specific fatty acid.

Future research will utilize advanced mass spectrometry-based techniques to identify and quantify this VLC-PUFA and its downstream metabolites in various tissues and biofluids. nih.gov This will help to map its metabolic fate and identify novel bioactive derivatives. Lipidomic studies will also be crucial for understanding how it is incorporated into different lipid classes, such as phospholipids (B1166683), triglycerides, and cholesterol esters, and how this incorporation affects cellular function.

By correlating changes in the lipidomic and metabolomic profiles with physiological and pathological states, researchers can begin to unravel the complex biological networks influenced by Ethyl henicosa-6,9,12,15,18-pentaenoate. This will be essential for identifying potential biomarkers and therapeutic targets related to this unique fatty acid.

Q & A

Q. What are the validated synthetic routes for ethyl henicosa-6,9,12,15,18-pentaenoate, and how can purity be ensured during synthesis?

Ethyl henicosa-6,9,12,15,18-pentaenoate is synthesized via multi-step catalytic processes, often involving homopropargyl alcohol intermediates and stereoselective alkyne coupling reactions. Key steps include:

- Stereochemical control : Use of copper(I) iodide (CuI) catalysts to ensure Z-configuration retention in polyunsaturated chains .

- Purification : Column chromatography with silica gel and hexane/ethyl acetate gradients to isolate isomers. Purity is confirmed via HPLC (>98% by area normalization) and GC-MS for volatile byproduct detection .

Q. What spectroscopic methods are optimal for structural elucidation of this compound?

- NMR : ¹H and ¹³C NMR identify double-bond positions (δ 5.3–5.4 ppm for Z-configured olefins) and ester carbonyl signals (δ 170–175 ppm). 2D COSY and HSQC resolve overlapping proton signals in the polyunsaturated chain .

- Mass spectrometry : High-resolution ESI-MS or GC-EI-MS confirms molecular weight (C₂₃H₃₆O₂, exact mass 344.53) and fragmentation patterns .

Q. How does the compound interact with lipid metabolism pathways in experimental models?

Ethyl henicosa-6,9,12,15,18-pentaenoate modulates lipid metabolism by:

- Inhibiting hepatic triglyceride synthesis via downregulation of SREBP-1c and FAS enzymes.

- Enhancing plasma lipoprotein lipase (LPL) activity to promote triglyceride clearance .

Methodological note: Use radiolabeled ¹⁴C-palmitate in hepatocyte assays to track lipid oxidation rates .

Advanced Research Questions

Q. What experimental designs mitigate oxidative degradation during in vitro studies?

Q. How can researchers resolve conflicting bioactivity data between in vitro and in vivo models?

Contradictions often arise from bioavailability differences. Strategies include:

Q. What chromatographic techniques separate geometric isomers of ethyl henicosa-pentaenoate?

Q. What are the challenges in scaling up synthesis while maintaining stereochemical fidelity?

Q. How can researchers validate the compound’s role in modulating inflammatory pathways?

- In vitro : Measure NF-κB activation in LPS-stimulated macrophages using luciferase reporter assays.

- In vivo : Use transgenic zebrafish models (Tg(mpx:GFP)) to quantify neutrophil migration post-treatment .

Data Contradictions & Resolution

- Stereochemical discrepancies : Some studies report conflicting double-bond configurations due to improper NMR decoupling. Confirm via NOESY (nuclear Overhauser effect) correlations between allylic protons .

- Bioactivity variability : Differences in dietary fat composition in animal models can alter absorption. Standardize diets (e.g., AIN-93G) for reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.